Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate
CAS No.: 2225144-67-0
Cat. No.: VC7246254
Molecular Formula: C14H26N2O2
Molecular Weight: 254.374
* For research use only. Not for human or veterinary use.
![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate - 2225144-67-0](/images/structure/VC7246254.png)
Specification
CAS No. | 2225144-67-0 |
---|---|
Molecular Formula | C14H26N2O2 |
Molecular Weight | 254.374 |
IUPAC Name | tert-butyl 3a-amino-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-1-carboxylate |
Standard InChI | InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-14(15)8-6-4-5-7-11(14)16/h11H,4-10,15H2,1-3H3 |
Standard InChI Key | NPISOLQCJUHVDB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a decahydrocyclohepta[b]pyrrole core, a bicyclic system comprising a seven-membered cycloheptane ring fused to a five-membered pyrrolidine ring. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) is attached to the pyrrolidine nitrogen, while the 3a-position hosts a primary amine (-NH₂). This arrangement creates a stereochemically dense framework with multiple chiral centers, influencing its reactivity and interactions .
Physicochemical Data
Reported properties include:
Discrepancies in molecular formula persist, as analogous compounds (e.g., C₁₂H₂₂N₂O₂) suggest potential errors in supplier data . The tert-butyl group enhances lipophilicity, while the amine and ester functionalities enable diverse chemical modifications .
Synthesis and Preparation
Strategic Approaches
The synthesis of tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate typically involves cycloaddition reactions to construct the bicyclic core, followed by protective group manipulations. A documented method employs azomethine ylide [2+2]/[2+3] cycloadditions, which form polysubstituted pyrrolidines efficiently .
Cycloaddition Methodology
In a representative procedure (Fig. 1):
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Azomethine Ylide Generation: A silyl enol ether reacts with an imine precursor under iron(III) chloride catalysis.
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Cycloaddition: The ylide undergoes [2+2] cycloaddition with a dipolarophile (e.g., methyl vinyl ketone), forming the bicyclic framework.
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Functionalization: The amine group is introduced via reductive amination or nucleophilic substitution, followed by tert-butyl carbamate (Boc) protection .
Reaction Conditions:
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Catalyst: FeCl₃ (5 mol%)
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Solvent: Dichloromethane, 0°C to room temperature
Key Challenges
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Stereocontrol: The fused ring system necessitates precise stereochemical management, often achieved through chiral auxiliaries or asymmetric catalysis.
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Functional Group Compatibility: The Boc group’s acid sensitivity requires neutral or mildly basic conditions during subsequent steps .
Chemical Reactivity and Functionalization
Deprotection and Derivatization
The tert-butyl carbamate is cleavable under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine. This enables further functionalization:
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Acylation: The amine reacts with acyl chlorides or anhydrides to form amides.
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Alkylation: Treatment with alkyl halides produces secondary or tertiary amines.
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Oxidation: The pyrrolidine nitrogen can be oxidized to a nitrone or nitro group using peracids .
Cycloaddition and Ring-Opening
The strained bicyclic system participates in ring-opening reactions:
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Acid-Catalyzed Hydrolysis: Generates linear amino alcohols.
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Cross-Coupling: Suzuki-Miyaura reactions at the pyrrolidine β-position enable carbon-carbon bond formation .
Applications in Scientific Research
Medicinal Chemistry
The compound’s rigid scaffold is prized in drug discovery:
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